4-(2-(1-(2,4-二甲基苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)乙酰氨基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazolo[3,4-d]pyrimidine core, followed by various functional group interconversions to install the acetamido and benzoate groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrazolo[3,4-d]pyrimidine core would provide a rigid, planar structure, while the acetamido and benzoate groups would add additional complexity .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the amide and ester groups are both susceptible to hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with similar structures have low solubility in water and are slightly soluble in alcohol .科学研究应用
杂环体系的合成
4-(2-(1-(2,4-二甲基苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)乙酰氨基)苯甲酸甲酯和相关化合物已用于合成各种杂环体系。这些包括制备 4H-吡啶并[1,2-a]嘧啶-4-酮、4H-嘧啶并[1,2-b]哒嗪-4-酮、5H-[1,2,4]三唑并[2,3-a]嘧啶-5-酮、5H-噻唑并[3,2-a]嘧啶-5-酮和 4H-吡嗪并[1,2-a]嘧啶-4-酮。此类合成通常涉及催化转移氢化或在乙酸中使用溴化氢选择性去除保护基团 (Toplak 等人,1999)。
抗菌和杀虫活性
已经评估了从这种化学物质衍生的化合物的抗菌和杀虫潜力。例如,某些吡啶连接的吡唑杂环化合物对伪蚧昆虫表现出杀虫活性,并对选定的微生物表现出抗菌潜力 (Deohate & Palaspagar,2020)。
抗癌特性
使用相关化合物合成的新型吡唑并嘧啶衍生物已显示出作为抗癌剂的潜力。讨论了它们的构效关系 (SAR),以更好地理解它们的化学结构和生物活性之间的关系 (Rahmouni 等人,2016)。此外,合成了新的吡唑并[3,4-d]嘧啶-4-酮衍生物,并测试了它们对 MCF-7 人乳腺癌细胞系的抗肿瘤活性,一些化合物显示出显着的抑制作用 (Abdellatif 等人,2014)。
潜在抗精神病剂
一系列与 4-(2-(1-(2,4-二甲基苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)乙酰氨基)苯甲酸甲酯相关的化合物 1,3-二烷基-4-(亚氨基芳基甲基)-1H-吡唑-5-醇被评估为潜在的抗精神病剂。这些化合物在行为动物试验中显示出类似抗精神病的特征,而不会与多巴胺受体相互作用,这与临床上可用的抗精神病剂不同 (Wise 等人,1987)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
methyl 4-[[2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-14-4-9-19(15(2)10-14)28-21-18(11-25-28)22(30)27(13-24-21)12-20(29)26-17-7-5-16(6-8-17)23(31)32-3/h4-11,13H,12H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPBPDVEEHEZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。